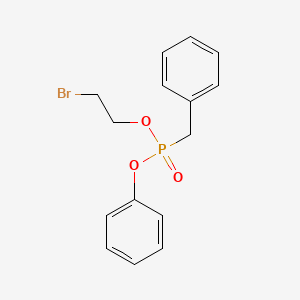
2-Bromoethyl phenyl benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl phenyl benzylphosphonate is an organophosphorus compound that features a bromine atom, a phenyl group, and a benzylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl phenyl benzylphosphonate typically involves the reaction of benzylphosphonate diesters with benzyl halides. A common method utilizes a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be performed under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl phenyl benzylphosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and phosphine ligands are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted phosphonate.
Scientific Research Applications
2-Bromoethyl phenyl benzylphosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting enzymes or receptors that interact with phosphorus-containing groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-Bromoethyl phenyl benzylphosphonate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and phosphonate group can participate in various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzylphosphonate Diesters: These compounds share the phosphonate moiety but lack the bromine atom.
Phenylphosphonates: These compounds contain a phenyl group attached to a phosphonate but may have different substituents.
Uniqueness
2-Bromoethyl phenyl benzylphosphonate is unique due to the presence of both a bromine atom and a benzylphosphonate group
Properties
CAS No. |
63447-68-7 |
|---|---|
Molecular Formula |
C15H16BrO3P |
Molecular Weight |
355.16 g/mol |
IUPAC Name |
[2-bromoethoxy(phenoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H16BrO3P/c16-11-12-18-20(17,13-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
SVIGBGMGMDDBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(OCCBr)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















